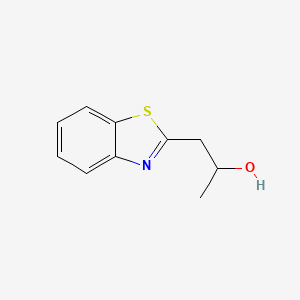

1-(1,3-Benzothiazol-2-yl)propan-2-ol

Description

Historical Context and Evolution of Benzothiazole (B30560) Chemistry

The chemistry of benzothiazoles, a class of sulfur-containing heterocyclic compounds, has a rich history dating back to the late 19th century. Initially, research in this area was closely tied to the dye industry, where benzothiazole derivatives were utilized as key components in the synthesis of cyanine (B1664457) and other commercially important dyes. Over the decades, the scope of benzothiazole chemistry has expanded dramatically. A significant turning point was the discovery of the biological activities of various benzothiazole derivatives, which propelled their investigation in the field of medicinal chemistry. Today, the benzothiazole ring is a privileged scaffold found in a wide array of pharmaceuticals, agrochemicals, and industrial compounds. mdpi.compcbiochemres.com The development of new synthetic methods, including greener and more efficient protocols, continues to be an active area of research, facilitating the creation of novel and complex benzothiazole-containing molecules. mdpi.com

Structural Significance and Unique Features of the 1-(1,3-Benzothiazol-2-yl)propan-2-ol Scaffold

The molecular architecture of this compound is characterized by several key features that contribute to its chemical personality and potential applications. The benzothiazole moiety, a bicyclic system formed by the fusion of a benzene (B151609) ring and a thiazole (B1198619) ring, provides a planar and electron-rich aromatic core. This core is known to engage in various non-covalent interactions, such as π-π stacking and hydrogen bonding, which are crucial for molecular recognition in biological systems.

The propan-2-ol side chain introduces a chiral center at the second carbon, meaning the molecule can exist as two enantiomers. This chirality is of paramount importance in medicinal chemistry, as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. The secondary alcohol group also serves as a versatile functional handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. The presence of both a hydrogen bond donor (the hydroxyl group) and acceptors (the nitrogen and sulfur atoms of the benzothiazole ring) within the same molecule allows for the formation of intricate intra- and intermolecular hydrogen bonding networks, influencing its physical properties and biological activity.

Current Research Trends and Emerging Areas in Benzothiazole-Alcohol Systems

Current research involving benzothiazole derivatives is highly interdisciplinary, spanning from the development of new anticancer and antimicrobial agents to the design of advanced materials for electronic and photonic applications. pcbiochemres.com Within this broad field, benzothiazole-alcohol systems are gaining increasing attention. The hydroxyl group can be strategically incorporated to enhance solubility, modulate biological activity, or serve as an anchor point for conjugation to other molecules.

Emerging areas of research include the development of fluorescent probes for the detection of metal ions and biomolecules, where the benzothiazole core acts as a fluorophore and the alcohol moiety can be modified to introduce specific recognition elements. Furthermore, the synthesis and investigation of chiral benzothiazole-alcohols are being actively pursued for their potential use as catalysts in asymmetric synthesis and as chiral building blocks for the construction of complex natural products and pharmaceuticals.

Fundamental Chemical Principles Governing the Reactivity and Potential of this compound

The reactivity of this compound is dictated by the interplay of its constituent functional groups. The benzothiazole ring is generally stable but can undergo electrophilic substitution on the benzene ring. The thiazole ring is susceptible to nucleophilic attack, particularly at the C2 position, although in this molecule, the C2 position is already substituted.

The secondary alcohol group exhibits typical reactivity, undergoing oxidation to form the corresponding ketone, 1-(1,3-benzothiazol-2-yl)propan-2-one. It can also be esterified or etherified to produce a variety of derivatives. The proximity of the benzothiazole ring may influence the reactivity of the alcohol group through electronic and steric effects. The potential of this molecule lies in the ability to selectively perform chemical transformations on either the benzothiazole ring or the propan-2-ol side chain, enabling the synthesis of a wide range of new chemical entities with potentially valuable properties.

Interactive Data Table

| Property | Value |

| Molecular Formula | C10H11NOS |

| Molecular Weight | 193.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | 29033-01-2 |

| Appearance | Expected to be a solid or oil |

| Solubility | Likely soluble in organic solvents |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(1,3-benzothiazol-2-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c1-7(12)6-10-11-8-4-2-3-5-9(8)13-10/h2-5,7,12H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXMLFYNJMFUPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NC2=CC=CC=C2S1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1,3 Benzothiazol 2 Yl Propan 2 Ol and Its Chemically Relevant Analogues

Retrosynthetic Analysis of 1-(1,3-Benzothiazol-2-yl)propan-2-ol

A retrosynthetic analysis of this compound reveals several logical disconnection points, suggesting potential forward synthetic routes. The primary disconnection can be made at the C-C bond between the benzothiazole (B30560) ring and the propan-2-ol moiety. This leads to a 2-substituted benzothiazole synthon and a propyl synthon.

One common approach involves disconnecting the alcohol functionality first, leading to the precursor ketone, 1-(1,3-benzothiazol-2-yl)propan-2-one. This ketone can then be retrosynthetically disconnected at the C-C bond adjacent to the carbonyl group, suggesting a synthesis from a 2-acetylbenzothiazole (B155973) equivalent and a methylating agent, or from 2-benzothiazolylacetonitrile and a methyl Grignard reagent.

Alternatively, the entire propan-2-ol side chain can be considered as a single unit. Disconnecting the C2-C bond of the benzothiazole ring points towards two key starting materials: 2-aminobenzenethiol and a carboxylic acid derivative such as 3-hydroxybutanoic acid or its corresponding acyl chloride. This disconnection strategy is particularly common in the synthesis of 2-substituted benzothiazoles. ajol.infomdpi.com

A further disconnection of the benzothiazole ring itself leads back to precursors that can form the heterocyclic system through cyclization reactions. This typically involves breaking the C-S and C=N bonds, which points to precursors like N-(2-mercaptophenyl)amides or similar structures that can undergo intramolecular cyclization.

Direct Synthetic Pathways to the Core Benzothiazole-Propanol Structure

Direct synthetic methods aim to construct the this compound skeleton in a limited number of steps, often by forming the benzothiazole ring with the desired side chain already in place or in a nascent form.

The most prevalent and versatile method for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminobenzenethiol with a variety of carbonyl-containing compounds. mdpi.commdpi.com This approach can be adapted to synthesize the target molecule or its immediate precursors.

The reaction of 2-aminobenzenethiol with a suitable carboxylic acid, such as 3-hydroxybutanoic acid, in the presence of a dehydrating agent like polyphosphoric acid (PPA), can yield this compound directly. However, the conditions required for this condensation can sometimes be harsh and may lead to side reactions.

A more common strategy involves the condensation of 2-aminobenzenethiol with an aldehyde or ketone. For instance, reacting 2-aminobenzenethiol with hydroxyacetone (B41140) would theoretically lead to the desired product after cyclization and dehydration. A variety of catalysts and reaction conditions have been developed to promote these condensations, including the use of oxidizing agents like hydrogen peroxide in the presence of an acid, or employing microwave irradiation to accelerate the reaction. ajol.infomdpi.com

Below is a table summarizing various catalysts and conditions used for the condensation of 2-aminobenzenethiol with carbonyl compounds to form 2-substituted benzothiazoles.

| Carbonyl Compound | Catalyst/Reagent | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehydes | H₂O₂/HCl | Ethanol | Room Temperature | 85-94 | mdpi.com |

| Fatty Acids | P₄S₁₀ | Solvent-free | Microwave | High | mdpi.com |

| Aromatic Aldehydes | SnP₂O₇ | - | - | 87-95 | mdpi.com |

| Aromatic Aldehydes | Ionic Liquid ([pmIm]Br) | Solvent-free | Microwave | - | organic-chemistry.org |

| Fatty Acids | - | Solvent-free | Microwave | Good to Excellent | ajol.info |

The direct attachment of a complete propan-2-ol group to a pre-formed benzothiazole ring is not a commonly reported synthetic strategy. Such a transformation would likely require the use of organometallic reagents or other highly reactive species and may suffer from issues of regioselectivity and functional group compatibility. The more established and reliable methods involve building the side chain in a stepwise fashion on the benzothiazole core, as will be discussed in the section on indirect and multi-step synthetic routes.

The formation of the benzothiazole ring through intramolecular cyclization is another key synthetic strategy. These methods typically start with a precursor that already contains the necessary atoms for the heterocyclic ring, and the final step is the ring-closing reaction.

One such approach is the Jacobsen cyclization, which involves the potassium ferricyanide-mediated oxidative cyclization of thiobenzanilides. To apply this to the synthesis of this compound, a thioamide precursor derived from 3-hydroxybutanoic acid and an appropriately substituted aniline (B41778) would be required.

Another cyclization strategy involves the reaction of ortho-halogenated anilines with a source of sulfur and a carbon synthon. While versatile, this method is generally more applicable to the synthesis of 2-aminobenzothiazoles or other derivatives where the C2 substituent is introduced from the cyclizing agent.

The following table outlines different cyclization strategies for the formation of the benzothiazole ring.

| Starting Material | Reagent/Catalyst | Key Transformation | Reference |

|---|---|---|---|

| Thiobenzanilides | Potassium Ferricyanide | Jacobsen Cyclization | - |

| o-Iodo-nitroarenes | Na₂S, Aldehyde | One-pot, three-component reaction | organic-chemistry.org |

| 1-Acyl-3-(phenyl)thioureas | Iron catalyst, Sodium persulfate | Oxidative cyclization | organic-chemistry.org |

Indirect and Multi-Step Synthetic Routes

Indirect or multi-step synthetic routes offer a high degree of flexibility and control in the synthesis of this compound. These methods typically involve the initial synthesis of a simpler 2-substituted benzothiazole, followed by functional group interconversions to elaborate the desired propan-2-ol side chain.

A common and effective strategy for the synthesis of this compound is to start with a benzothiazole derivative that has a C2 substituent that can be readily converted into the desired propan-2-ol moiety.

One such approach begins with the synthesis of 1-(1,3-benzothiazol-2-yl)propan-2-one. This ketone can be prepared by the condensation of 2-aminobenzenethiol with acetoacetic acid or its derivatives. The subsequent reduction of the ketone to the secondary alcohol can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Another viable route starts with 2-acetylbenzothiazole, which can be synthesized from the condensation of 2-aminobenzenethiol with pyruvic acid. The reaction of 2-acetylbenzothiazole with a methyl Grignard reagent (CH₃MgBr) would then furnish the tertiary alcohol, 2-(1,3-benzothiazol-2-yl)propan-2-ol, which is an isomer of the target compound. To obtain the target secondary alcohol, one could start with 2-formylbenzothiazole and react it with ethylmagnesium bromide.

Alternatively, starting with 2-benzothiazolylacetonitrile, a reaction with a methyl Grignard reagent followed by hydrolysis would yield 1-(1,3-benzothiazol-2-yl)propan-2-one, which can then be reduced to the desired alcohol.

The alkylation of 2-methylbenzothiazole (B86508) is another potential pathway. Deprotonation of the methyl group with a strong base, followed by reaction with an appropriate electrophile, can be used to build the carbon chain. However, achieving selective mono-alkylation can be challenging.

The following table provides an overview of potential functional group interconversions on a pre-existing benzothiazole scaffold to yield this compound.

| Starting Benzothiazole | Reagent(s) | Intermediate | Final Reaction | Final Product |

|---|---|---|---|---|

| 1-(1,3-Benzothiazol-2-yl)propan-2-one | NaBH₄ or LiAlH₄ | - | Reduction | This compound |

| 2-Formylbenzothiazole | 1. CH₃CH₂MgBr 2. H₃O⁺ | - | Grignard Reaction | 1-(1,3-Benzothiazol-2-yl)propan-1-ol |

| 2-Benzothiazolylacetonitrile | 1. CH₃MgBr 2. H₃O⁺ | 1-(1,3-Benzothiazol-2-yl)propan-2-one | Reduction | This compound |

Chiral Synthesis and Enantioselective Preparation of this compound

The synthesis of enantiomerically pure chiral alcohols is a cornerstone of pharmaceutical and fine chemical manufacturing. For this compound, both biocatalytic and asymmetric chemical methods are pivotal in accessing the desired single enantiomers, which are often endowed with distinct biological activities.

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds due to the high enantioselectivity of enzymes, which operate under mild and environmentally benign conditions. Lipase-catalyzed kinetic resolution is a particularly effective method for resolving racemic secondary alcohols like this compound.

This technique relies on the differential rate at which a lipase (B570770) acylates the two enantiomers of the racemic alcohol. Typically, one enantiomer is preferentially acylated by an acyl donor (e.g., vinyl acetate), leaving the other enantiomer unreacted. This results in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol, which can then be separated.

Commonly employed lipases for such resolutions include those from Candida antarctica (Lipase B, often immobilized as Novozym 435), Pseudomonas cepacia (PCL), and Pseudomonas fluorescens (PFL). The choice of lipase, solvent, and acyl donor is critical for achieving high enantioselectivity, often expressed as the enantiomeric ratio (E). An E-value greater than 200 is considered excellent for synthetic purposes.

The following table illustrates typical results for the kinetic resolution of analogous secondary alcohols, demonstrating the effectiveness of various lipases.

Table 1: Representative Results of Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

| Entry | Lipase Source | Acyl Donor | Solvent | Conversion (%) | Product (Ester) ee (%) | Unreacted Alcohol ee (%) | E-Value |

|---|---|---|---|---|---|---|---|

| 1 | Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | 2-MeTHF | ~50 | >99 | >99 | >200 |

| 2 | Pseudomonas cepacia Lipase (PCL) | Vinyl Acetate | THF | ~50 | 98 | >99 | >200 |

| 3 | Pseudomonas fluorescens Lipase (PFL) | Butyric Anhydride | Diisopropyl ether | 48 | 95 | 92 | >100 |

Data is representative of resolutions for structurally similar chiral alcohols and is intended to be illustrative.

As an alternative to resolving a racemic mixture, asymmetric chemical synthesis aims to directly produce a single enantiomer. For this compound, the primary strategy is the asymmetric reduction of the corresponding prochiral ketone, 1-(1,3-benzothiazol-2-yl)propan-2-one. This transformation can be achieved with high enantioselectivity using chiral catalysts or reagents.

Prominent methods include:

Catalytic Asymmetric Hydrogenation: This involves the use of transition metal catalysts (e.g., Ruthenium, Rhodium) complexed with chiral ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). These systems can reduce the ketone to the alcohol with excellent enantiomeric excess (ee).

Asymmetric Transfer Hydrogenation: This method uses a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a chiral catalyst, often a Ruthenium complex with a chiral diamine ligand.

Chiral Borane (B79455) Reagents: The Corey-Bakshi-Shibata (CBS) reduction, which employs a borane reagent with a chiral oxazaborolidine catalyst, is a highly effective method for the asymmetric reduction of ketones.

These methods routinely provide the desired chiral alcohol in high yields and with enantioselectivities exceeding 95% ee.

Table 2: Asymmetric Reduction of Prochiral Ketones to Chiral Alcohols

| Entry | Method | Catalyst/Reagent | Typical ee (%) |

|---|---|---|---|

| 1 | Asymmetric Hydrogenation | Ru-BINAP | >98 |

| 2 | Asymmetric Transfer Hydrogenation | Ru-TsDPEN | >99 |

Data is based on established protocols for the asymmetric reduction of aryl ketones.

Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity

The industrial viability of synthesizing this compound hinges on the optimization of reaction conditions to maximize yield, purity, and efficiency while minimizing costs and environmental impact. This involves careful selection of catalysts, solvents, and reaction parameters like temperature.

The formation of the benzothiazole ring is typically achieved through the condensation of 2-aminothiophenol (B119425) with a suitable three-carbon precursor, such as lactic acid or its derivatives. The choice of catalyst is crucial for driving this reaction efficiently. A wide array of catalysts have been explored for the synthesis of 2-substituted benzothiazoles.

Acid Catalysts: Brønsted acids like p-toluenesulfonic acid (TsOH) and mineral acids, as well as dehydrating agents like polyphosphoric acid (PPA), are traditionally used to promote the cyclocondensation. nih.gov

Lewis Acids: Catalysts such as ZrOCl₂·8H₂O can be effective.

Heterogeneous Catalysts: Solid-supported catalysts, including KF on alumina (B75360) (KF·Al₂O₃) or SnP₂O₇, offer advantages like easy separation and recyclability, aligning with green chemistry principles. nih.gov

Metal-Free Catalysis: Systems using iodine or visible-light-promoted reactions represent modern approaches that avoid heavy metal contamination. organic-chemistry.org

Screening various catalysts is essential to identify the optimal balance between reaction rate, yield, and operational simplicity for the specific synthesis of this compound.

Table 3: Comparison of Catalysts for 2-Substituted Benzothiazole Synthesis

| Catalyst | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Polyphosphoric Acid (PPA) | High Temperature (~160-250 °C) | Effective dehydrating agent | Harsh conditions, difficult workup |

| p-Toluenesulfonic Acid (TsOH) | Reflux in Toluene (B28343) | Readily available, effective | Requires high temperature, solvent use |

| Iodine (I₂) | DMF or solvent-free | Metal-free, efficient | Potential for halogenated byproducts |

| SnP₂O₇ | Ethanol, Reflux | Heterogeneous, reusable, high yield | Catalyst preparation required |

Solvents: High-boiling point aprotic solvents like toluene or xylene are common for driving condensation reactions by azeotropically removing water. mdpi.com Polar aprotic solvents such as DMSO can also serve as both solvent and oxidant in certain synthetic routes. organic-chemistry.org The pursuit of greener synthesis has led to the successful use of solvents like water, ethanol, and glycerol (B35011). mdpi.comnih.gov Glycerol, in particular, has been shown to facilitate high-yield synthesis of 2-arylbenzothiazoles even at ambient temperature without a catalyst. nih.gov

Temperature: Temperature control is vital for managing reaction kinetics and selectivity. While many traditional methods require high temperatures (reflux conditions) to proceed at a reasonable rate, modern catalytic systems aim to lower the energy barrier, enabling reactions to occur at or near room temperature. mdpi.comnih.gov For instance, microwave irradiation has been used to significantly reduce reaction times compared to conventional heating. mdpi.com

The principles of green chemistry are increasingly integrated into the synthesis of heterocyclic compounds like benzothiazoles to minimize environmental impact. nih.gov

Key green strategies applicable to the synthesis of this compound include:

Use of Green Solvents: Replacing hazardous organic solvents with water, glycerol, or ionic liquids reduces waste and toxicity. nih.govresearchgate.net Catalyst-free reactions in glycerol have proven highly effective. nih.gov

Energy Efficiency: Employing microwave irradiation or visible-light photocatalysis can drastically reduce reaction times and energy consumption compared to conventional heating. organic-chemistry.orgmdpi.com

Atom Economy: One-pot, multi-component reactions are designed to maximize the incorporation of all starting materials into the final product, reducing waste.

Renewable Feedstocks and Catalysts: The use of biocatalysts like lipases or catalysts derived from natural sources aligns with sustainability goals. nih.govnih.gov Furthermore, developing reactions that utilize CO₂ as a C1 source for building the heterocyclic ring represents a frontier in green benzothiazole synthesis. mdpi.com

Reusable Catalysts: Heterogeneous and recyclable catalysts, such as SnP₂O₇ or reusable ionic liquids, simplify product purification and reduce catalyst waste. mdpi.comresearchgate.net

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable. bohrium.com

Synthetic Scale-Up and Process Intensification Studies

The successful transition of a synthetic route from laboratory-scale to industrial production necessitates rigorous investigation into its scalability and the potential for process intensification. While specific studies on the large-scale synthesis of this compound are not extensively documented in publicly available literature, the broader field of 2-substituted benzothiazole synthesis offers valuable insights into methodologies amenable to scale-up and process intensification. These approaches prioritize safety, efficiency, cost-effectiveness, and environmental sustainability.

A common and scalable method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with a suitable carboxylic acid, aldehyde, or ketone. For instance, the reaction of 2-aminothiophenol with various aliphatic and aromatic carboxylic acids has been shown to be a high-yielding method for preparing a range of 2-substituted benzothiazoles. nih.gov Methodologies that utilize readily available and diverse carboxylic acids are particularly attractive for industrial applications due to their simplicity and ease of handling. nih.gov

One investigation into a facile, solvent-free synthesis of 2-substituted benzothiazoles reported the gram-scale synthesis of one analogue by reacting 2-aminothiophenol with salicylaldehyde, achieving a yield of 80%. mdpi.com While this represents a step towards larger scale production, it also highlights that direct scale-up of batch processes can sometimes be limited by factors such as heat and mass transfer, reaction time, and purification challenges.

To address the limitations of traditional batch processing, process intensification strategies, such as continuous flow synthesis, have emerged as powerful tools in modern chemical manufacturing. Continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for higher throughput and automation. researchgate.net

An efficient methodology for the electrosynthesis of benzothiazoles in a continuous flow system has been reported. nih.gov This catalyst- and supporting-electrolyte-free method demonstrates a green and efficient approach to benzothiazole synthesis that could be adapted for the production of this compound and its analogues. The key parameters of a continuous flow process are detailed in the table below, illustrating the precise control offered by this technology.

| Parameter | Typical Range/Value | Significance in Process Intensification |

|---|---|---|

| Flow Rate | 0.1 - 10 mL/min | Determines residence time and throughput. |

| Reactor Temperature | 25 - 200 °C | Precise temperature control enhances reaction kinetics and selectivity. |

| Back Pressure | 10 - 100 bar | Allows for the use of solvents above their boiling points, accelerating reactions. |

| Residence Time | Seconds to Minutes | Significantly shorter reaction times compared to batch processes. |

| Reactant Concentration | 0.1 - 2 M | Optimized for maximum conversion and minimal side-product formation. |

Furthermore, the use of ionic liquids as recyclable catalysts and reaction media presents another avenue for scalable and environmentally friendly synthesis of benzothiazoles. mdpi.com The mild reaction conditions and the recyclability of the ionic liquid make this an attractive methodology for industrial scale-up. mdpi.com

Chemical Reactivity and Transformation Mechanisms of 1 1,3 Benzothiazol 2 Yl Propan 2 Ol

Reactions at the Hydroxyl Group

The secondary alcohol moiety is a key site for various functional group interconversions, including esterification, etherification, oxidation, and elimination reactions.

The hydroxyl group of 1-(1,3-benzothiazol-2-yl)propan-2-ol can readily undergo esterification with carboxylic acids or their derivatives. One effective method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) as a nucleophilic catalyst. researchgate.net This reaction proceeds under mild conditions and is suitable for forming a wide array of ester derivatives.

Enzymatic esterification presents an alternative, highly selective method. Lipases, such as those from Candida rugosa, can catalyze the acylation of secondary alcohols using acyl donors like acetic anhydride. lookchem.com These biocatalytic processes are advantageous due to their high efficiency, mild reaction conditions, and environmentally friendly nature. lookchem.com

While specific literature on the etherification of this compound is not prevalent, standard ether synthesis methodologies, such as the Williamson ether synthesis, are expected to be applicable. This would involve deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.

Table 1: Representative Esterification Methods for Secondary Alcohols

| Method | Reagents/Catalyst | Description |

| Steglich Esterification | Carboxylic Acid, DCC, DMAP (catalyst) | A mild and efficient method for forming esters from alcohols and carboxylic acids, proceeding through an activated acyl intermediate. researchgate.net |

| Enzymatic Esterification | Acyl Donor (e.g., Acetic Anhydride), Lipase (B570770) | A highly selective and environmentally benign method utilizing enzymes to catalyze the formation of esters under mild conditions. lookchem.com |

The secondary alcohol group can be selectively oxidized to the corresponding ketone, 1-(1,3-benzothiazol-2-yl)propan-2-one. To avoid over-oxidation and preserve the sensitive benzothiazole (B30560) ring, mild and selective oxidizing agents are preferred.

The Dess-Martin oxidation , utilizing the Dess-Martin periodinane (DMP), is a highly effective method for this transformation. wikipedia.orgtcichemicals.com This reaction is known for its mild conditions (room temperature, neutral pH), high yields, and tolerance of various functional groups. wikipedia.orgorganic-chemistry.org The oxidation proceeds by ligand exchange between the alcohol and the hypervalent iodine reagent, followed by an intramolecular elimination to yield the ketone. libretexts.orgchemistrysteps.com

Another widely used method is the Swern oxidation . This process uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures (typically -78 °C), followed by the addition of a hindered organic base like triethylamine. wikipedia.orgtcichemicals.comorganic-chemistry.org The Swern oxidation is renowned for its mildness and broad functional group compatibility, making it suitable for complex molecules. wikipedia.orgmissouri.edu

Table 2: Common Reagents for the Oxidation of Secondary Alcohols to Ketones

| Oxidation Method | Primary Reagents | Typical Conditions | Key Byproducts |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), Room Temperature | 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide, Acetic Acid |

| Swern Oxidation | 1. Oxalyl Chloride, DMSO2. Triethylamine (Et₃N) | DCM, -78 °C to Room Temperature | Dimethyl sulfide (B99878) (DMS), CO, CO₂, Triethylammonium chloride |

Acid-catalyzed dehydration of this compound leads to the formation of unsaturated benzothiazole derivatives. As a secondary alcohol, this reaction typically proceeds through an E1 (elimination, unimolecular) mechanism. nih.gov

The mechanism involves three key steps:

Protonation of the Hydroxyl Group: The acid catalyst (e.g., concentrated sulfuric or phosphoric acid) protonates the hydroxyl group, converting it into a good leaving group (-OH₂⁺). libretexts.orgcognitoedu.org

Formation of a Carbocation: The protonated alcohol loses a water molecule to form a secondary carbocation intermediate at the second carbon of the propane (B168953) chain. libretexts.orgcognitoedu.org

Deprotonation to Form an Alkene: A base (such as water or the conjugate base of the acid) abstracts a proton from an adjacent carbon atom, leading to the formation of a carbon-carbon double bond. libretexts.org

Due to the structure of the carbocation intermediate, proton abstraction can occur from either the first or the third carbon of the propane chain, potentially leading to a mixture of two isomeric products: 2-(prop-1-en-2-yl)-1,3-benzothiazole and 2-(prop-1-en-1-yl)-1,3-benzothiazole. According to Zaitsev's rule, the more substituted (and therefore more stable) alkene is generally the major product. In this case, 2-(prop-1-en-1-yl)-1,3-benzothiazole would be the predicted major isomer.

Reactions Involving the Benzothiazole Heterocycle

The benzothiazole ring system possesses its own distinct reactivity, allowing for transformations on the aromatic benzene (B151609) moiety and at the electrophilic C2 carbon of the thiazole (B1198619) ring.

The benzene portion of the benzothiazole ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. The position of substitution is directed by the existing 2-alkyl substituent. Alkyl groups are generally classified as electron-donating groups (EDGs) through an inductive effect. libretexts.orgmdpi.com

As an electron-donating group, the 2-(propan-2-ol) substituent activates the benzene ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions relative to the fused thiazole ring. cognitoedu.orglibretexts.org In the benzothiazole system, this corresponds to positions 4, 6, and 7, with position 5 being the meta position. The increased electron density at the ortho (4, 7) and para (6) positions stabilizes the carbocation intermediate (arenium ion) formed during the reaction, making these sites more favorable for attack. cognitoedu.org

For example, in the nitration of 2-alkylbenzothiazoles using a mixture of nitric acid and sulfuric acid, the nitro group (NO₂⁺) would be directed primarily to the 4, 6, and 7 positions of the benzene ring. The precise ratio of isomers can be influenced by steric hindrance and the specific reaction conditions. frontiersin.orgnih.gov

While the benzene ring is generally susceptible to electrophilic attack, the thiazole part of the heterocycle, particularly the C2 carbon, can be susceptible to nucleophilic attack, often requiring activation. One method involves reacting the benzothiazole with triphenylphosphine (B44618) to form a thiazol-2-yl-triphenylphosphonium salt. This salt is highly electrophilic at the C2 position and can subsequently react with a variety of O- and N-centered nucleophiles to form 2-substituted ethers and amines. lookchem.combeilstein-journals.org

The benzothiazole ring can also undergo more complex transformations. Under the action of certain nucleophiles, related heterocyclic systems can experience ring contraction , where the thiazine (B8601807) ring rearranges to the more stable benzothiazole core. nih.govresearchgate.net Furthermore, strong oxidizing agents in the presence of nucleophilic solvents like alcohols can induce an oxidative ring-opening of the thiazole ring, leading to the formation of acyl aminobenzene sulfonate esters. These reactions demonstrate the versatility of the benzothiazole scaffold beyond simple substitution reactions.

Derivatization of the Thiazole Nitrogen or Sulfur Atoms

The nitrogen and sulfur atoms within the thiazole ring of this compound are susceptible to various derivatization reactions, allowing for the modification of the compound's properties.

Nitrogen Atom Derivatization:

The nitrogen atom in the benzothiazole ring is basic and can be readily alkylated or quaternized. The reaction with alkyl halides, such as methyl iodide or ethyl bromide, in a suitable solvent like acetonitrile (B52724) or dimethylformamide (DMF), leads to the formation of N-alkylated benzothiazolium salts. mdpi.com This quaternization introduces a positive charge on the nitrogen atom, significantly altering the electronic properties of the ring system. nih.gov The general scheme for this reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic carbon of the alkyl halide.

For instance, the reaction of a 2-substituted benzothiazole with an alkyl halide (R-X) would yield the corresponding 3-alkyl-2-substituted-benzothiazolium halide. The reaction conditions, such as temperature and solvent, can influence the rate and yield of the quaternization.

Sulfur Atom Derivatization:

The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides and sulfones. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA), or potassium permanganate. researchgate.net The oxidation of the sulfur atom increases its oxidation state and modifies the geometry and electronic nature of the benzothiazole core.

The reaction of benzothiazole derivatives with thiols can lead to the formation of sulfinic acids, which can be further transformed. nsf.govnih.gov While specific studies on this compound are limited, the general reactivity of the benzothiazole sulfur atom suggests its susceptibility to such oxidative transformations.

A plausible reaction pathway for the oxidation of the sulfur atom in a benzothiazole derivative to a sulfone is depicted below: Benzothiazole Derivative + Oxidizing Agent → Benzothiazole-S-oxide (Sulfoxide) → Benzothiazole-S,S-dioxide (Sulfone)

Metal-Catalyzed Transformations and Cross-Coupling Reactions Mediated by this compound Derivativesresearchgate.net

Derivatives of this compound, particularly those where the hydroxyl group and the thiazole nitrogen can act as a bidentate ligand, have the potential to participate in and mediate metal-catalyzed transformations. The nitrogen atom of the thiazole ring and the oxygen atom of the hydroxyl group can coordinate with a metal center, forming a stable chelate complex.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The efficiency and selectivity of these reactions are often dependent on the nature of the ligands coordinated to the palladium catalyst.

While direct examples of this compound derivatives as ligands in cross-coupling reactions are not extensively documented, structurally similar compounds like 2-(2'-hydroxyphenyl)benzothiazole have been successfully employed as ligands for palladium(II) complexes. researchgate.net These complexes have shown catalytic activity in Suzuki-Miyaura cross-coupling reactions. researchgate.net The coordination of the benzothiazole derivative to the metal center can influence the catalytic cycle, affecting rates of oxidative addition, transmetalation, and reductive elimination.

The table below summarizes the potential applications of this compound derivatives as ligands in various palladium-catalyzed cross-coupling reactions.

| Cross-Coupling Reaction | Reactants | Product | Potential Role of the Ligand |

| Suzuki-Miyaura | Aryl/Vinyl Halide + Organoboron Compound | Biaryl/Substituted Alkene | Stabilize the palladium catalyst, facilitate oxidative addition and transmetalation. |

| Heck | Aryl/Vinyl Halide + Alkene | Substituted Alkene | Control regioselectivity and enhance catalytic activity. |

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkene | Aryl/Vinyl Alkene | Promote the coupling of sp-hybridized carbon with sp2-hybridized carbon. |

| Buchwald-Hartwig | Aryl Halide + Amine/Alcohol | Aryl Amine/Ether | Facilitate the formation of carbon-nitrogen or carbon-oxygen bonds. |

Mechanistic Investigations of Key Reactions Involving this compound

The mechanisms of the key reactions involving this compound, such as N-alkylation and S-oxidation, are generally understood based on the established principles of heterocyclic chemistry.

Mechanism of N-Alkylation:

The N-alkylation of the benzothiazole ring is a classic example of a nucleophilic substitution reaction (SN2). The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon atom of an alkyl halide. The reaction proceeds through a transition state where the N-C bond is forming and the C-X (halide) bond is breaking. The presence of the propan-2-ol substituent at the 2-position is not expected to significantly hinder this reaction sterically.

Mechanism of Sulfur Oxidation:

The oxidation of the sulfur atom in the benzothiazole ring by a peroxy acid, for instance, is believed to proceed through a concerted mechanism. The peroxy acid delivers an oxygen atom to the sulfur, forming the sulfoxide. Further oxidation to the sulfone can occur under more stringent conditions or with a stoichiometric excess of the oxidizing agent.

Mechanism of Atmospheric Oxidation:

Studies on the atmospheric oxidation of benzothiazole initiated by hydroxyl radicals (•OH) have shown that the reaction proceeds via the addition of the •OH radical to the benzothiazole ring, forming OH-adduct intermediates. nih.gov These intermediates then react with molecular oxygen to yield various hydroxylated benzothiazole products. For 2-hydroxy-benzothiazole, H-abstraction from the hydroxyl group is a dominant pathway, leading to the formation of an S-centered radical intermediate after C-S bond rupture. figshare.com

Kinetic and Thermodynamic Parameters of Reactions

Quantitative data on the kinetic and thermodynamic parameters for the reactions of this compound are scarce in the literature. However, data from related benzothiazole compounds can provide insights into the expected reactivity.

Kinetics:

The rate of N-alkylation of benzothiazoles depends on several factors, including the nature of the alkylating agent, the solvent polarity, and the temperature. The reaction generally follows second-order kinetics, being first order in both the benzothiazole and the alkylating agent.

The kinetics of the oxidation of benzothiazole by hydroxyl radicals in the gas phase have been studied, and a rate constant of 2.1 ± 0.1 × 10⁻¹² cm³ per molecule per second at 298 K has been reported. nih.gov This suggests a relatively rapid degradation in the atmosphere. The oxidation of various benzothiazole derivatives by sulfate (B86663) radicals has also been investigated, with reaction rate constants in the order of 10⁹ M⁻¹s⁻¹.

Thermodynamics:

The formation of N-alkylated benzothiazolium salts is generally an exothermic and spontaneous process. mdpi.com Thermodynamic parameters for the formation of various benzothiazole derivatives have been calculated using computational methods. These studies indicate that the formation of these compounds is thermodynamically favorable. mdpi.com The melting temperature and molar enthalpy and entropy of fusion have been determined for some benzothiazole derivatives, providing data on their phase transitions. researchgate.net

The following table presents a summary of available kinetic and thermodynamic data for reactions involving the benzothiazole scaffold.

| Reaction | Compound | Parameter | Value | Reference |

| Reaction with •OH | Benzothiazole | Rate Constant (k) | 2.1 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | nih.gov |

| Fusion | 2-(Chloromethylthio)benzothiazole | Melting Temperature (Tm) | 315.11 K | researchgate.net |

| Fusion | 2-(Chloromethylthio)benzothiazole | Molar Enthalpy of Fusion (ΔfusHm) | 17.02 kJ·mol⁻¹ | researchgate.net |

| Fusion | 2-(Chloromethylthio)benzothiazole | Molar Entropy of Fusion (ΔfusSm) | 54.04 J·mol⁻¹·K⁻¹ | researchgate.net |

It is important to note that these values are for related compounds and may differ for this compound due to the influence of the 2-(propan-2-ol) substituent.

Computational and Theoretical Chemistry Studies of 1 1,3 Benzothiazol 2 Yl Propan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to describe the distribution of electrons within the molecule (electronic structure).

Density Functional Theory (DFT) is a widely used computational method for investigating the ground-state properties of molecules. scirp.org For 1-(1,3-Benzothiazol-2-yl)propan-2-ol, DFT calculations would be employed to find the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. This process involves calculating forces on each atom and adjusting their positions until a stable structure is reached.

These calculations, often using the B3LYP functional with a basis set such as 6-311G(d,p) or similar, yield crucial data on bond lengths, bond angles, and dihedral angles. nih.govnih.gov This information provides a precise three-dimensional model of the molecule.

A typical output for the optimized geometry of this compound would include tables of its structural parameters.

Table 1: Illustrative Optimized Geometrical Parameters (DFT/B3LYP) This table is for illustrative purposes to show the type of data generated from DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-S | ~1.76 Å |

| Bond Length | C=N | ~1.37 Å |

| Bond Length | C-O | ~1.43 Å |

| Bond Angle | C-S-C | ~89° |

| Bond Angle | C-N-C | ~110° |

| Dihedral Angle | N-C-C-O | Variable (Conformation Dependent) |

Ab initio methods, such as Hartree-Fock (HF) and more advanced post-HF methods (e.g., Møller-Plesset perturbation theory, MP2), are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, these methods can be used to obtain highly accurate energies and properties, often serving as a benchmark to validate results from less expensive methods like DFT. For a molecule of this size, ab initio calculations would be reserved for specific high-accuracy needs, such as refining the electronic energy or calculating properties where DFT is known to be less reliable.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. mdpi.com This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's behavior. scirp.orgresearchgate.net

Table 2: Illustrative Reactivity Descriptors from FMO Analysis This table is for illustrative purposes to show the type of data generated from FMO analysis.

| Descriptor | Formula | Typical Value (eV) | Interpretation |

|---|---|---|---|

| EHOMO | - | ~ -6.5 | Electron-donating ability |

| ELUMO | - | ~ -1.2 | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 5.3 | Chemical stability/reactivity |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 2.65 | Resistance to charge transfer |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | ~ -3.85 | Electron escaping tendency |

| Electrophilicity Index (ω) | μ2 / 2η | ~ 2.8 | Electrophilic nature |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the propan-2-ol side chain in this compound allows it to adopt multiple spatial arrangements, or conformations. Conformational analysis is performed to identify the most stable conformers and the energy barriers for converting between them. This is typically done by creating a Potential Energy Surface (PES). libretexts.orglibretexts.org

A PES is generated by systematically rotating one or more dihedral angles (torsion angles) of the molecule and calculating the corresponding energy at each step. rug.nl For the target molecule, key dihedral angles would include the bonds connecting the benzothiazole (B30560) ring to the side chain and the C-C and C-O bonds within the side chain. The resulting surface shows energy minima, which correspond to stable conformers, and saddle points, which represent the transition states between them. libretexts.org

Prediction and Interpretation of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods are highly effective at predicting the spectroscopic signatures of molecules, which can be used to interpret and verify experimental data. nih.govresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into 1H and 13C NMR chemical shifts. nih.gov These theoretical values are typically compared against an internal standard (like TMS) and can be correlated with experimental spectra to aid in signal assignment.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. Each calculated frequency corresponds to a specific vibrational mode (e.g., C-H stretch, O-H bend). This theoretical spectrum is invaluable for assigning the absorption bands observed in an experimental FT-IR spectrum.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic transitions of a molecule. mdpi.com This analysis predicts the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum and provides insight into the nature of the electronic excitations (e.g., π → π* transitions).

Table 3: Illustrative Comparison of Theoretical and Experimental Spectroscopic Data This table is for illustrative purposes to show how calculated and experimental data would be compared.

| Spectroscopy | Parameter | Calculated Value | Experimental Value |

|---|---|---|---|

| 13C NMR | C=N Chemical Shift (δ) | ~165 ppm | (To be determined) |

| 1H NMR | O-H Chemical Shift (δ) | ~3.5 ppm | (To be determined) |

| IR | O-H Stretch (ν) | ~3400 cm-1 | (To be determined) |

| UV-Vis | λmax | ~290 nm | (To be determined) |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvation Effects

While quantum chemical calculations typically model a molecule in the gas phase or with an implicit solvent model, Molecular Dynamics (MD) simulations can provide a more realistic picture of its behavior in a specific environment, such as in water or another solvent. nih.gov

In an MD simulation, the molecule is placed in a simulation box filled with explicit solvent molecules. The interactions between all atoms are calculated using a force field, and Newton's equations of motion are solved to track the positions and velocities of the atoms over time. plos.org This allows for the study of:

Conformational Dynamics: How the molecule's shape and the orientation of its flexible side chain change over time in solution.

Solvation Effects: How solvent molecules arrange themselves around the solute (the solvation shell) and how they influence the solute's structure and dynamics through interactions like hydrogen bonding.

Computational Elucidation of Reaction Mechanisms and Transition States

As of the current body of scientific literature, specific computational studies elucidating the reaction mechanisms and transition states for reactions directly involving this compound have not been extensively reported. While theoretical chemistry, particularly Density Functional Theory (DFT), is a powerful tool for mapping reaction pathways, calculating activation energies, and characterizing the geometry of transition states, dedicated research applying these methods to this compound remains to be published.

However, computational studies on analogous or related benzothiazole structures provide a framework for understanding the types of mechanisms that could be investigated for this specific compound. For instance, DFT calculations have been successfully employed to study the formation of other complex benzothiazole derivatives. These studies often explore the thermodynamics and kinetics of cyclization, substitution, and rearrangement reactions.

In one such study, DFT calculations were used to investigate the thermal decomposition of 3-aroylpyrrolo[2,1-c] nih.govmdpi.combenzothiazine-1,2,4-triones, which proceeds through a cascade of two thermal decarbonylations to generate acyl(1,3-benzothiazol-2-yl)ketenes. mdpi.com This research highlights the utility of computational methods in elucidating complex, multi-step reaction pathways involving benzothiazole moieties. mdpi.com

Another investigation utilized DFT calculations to suggest that the energy barriers for the formation of a novel structure containing both benzothiazole and benzo nih.govmdpi.comoxazin-3(4H)-one moieties could be overcome by the energy released from an exothermic reaction, thus favoring the product's formation thermodynamically. nih.gov Quantum chemical studies have also been applied to understand the unprecedented reaction pathway of nucleophilic substitution involving 1,3-benzothiazole-2-thiol, which proceeds stepwise at three different centers of seleniranium intermediates. nih.gov

Were computational studies to be performed on this compound, they would likely focus on reactions such as:

Oxidation: Elucidating the mechanism of oxidation of the secondary alcohol group to a ketone.

Dehydration: Investigating the transition states and energy profiles for the elimination of water to form an alkene.

Substitution Reactions: Modeling the substitution of the hydroxyl group.

Such studies would provide valuable, atom-level insights into the reactivity of this compound, complementing experimental findings. The typical data generated would include activation energy barriers (ΔG‡), reaction energies (ΔG_rxn), and the geometric parameters (bond lengths and angles) of the calculated transition states.

At present, no specific data tables with these parameters can be presented for this compound due to the absence of dedicated research in the public domain. Future computational work is required to fill this knowledge gap.

Applications of 1 1,3 Benzothiazol 2 Yl Propan 2 Ol in Advanced Chemical Science and Technology

As a Versatile Synthetic Intermediate and Building Block in Organic Synthesis

The benzothiazole (B30560) moiety is a cornerstone in the synthesis of a wide array of organic molecules. mdpi.comnih.gov Derivatives like 1-(1,3-Benzothiazol-2-yl)propan-2-ol serve as valuable starting materials or intermediates for constructing more elaborate molecular architectures.

Preparation of Complex Heterocyclic Systems

The benzothiazole ring is a privileged scaffold found in numerous biologically active compounds and functional materials. bohrium.commdpi.com The compound this compound can be utilized as a building block for creating more complex heterocyclic systems. The hydroxyl group on the side chain can be converted into other functional groups, such as halides or tosylates, to facilitate nucleophilic substitution reactions. Furthermore, the nitrogen atom in the thiazole (B1198619) ring can be involved in cyclization reactions. For instance, derivatives of 2-aminobenzothiazole (B30445) are common precursors in multicomponent reactions to synthesize diverse and complex heterocycles. bohrium.comresearchgate.net The inherent reactivity of the benzothiazole core, combined with the functional handle of the propan-2-ol side chain, provides a pathway to novel fused heterocyclic systems and polycyclic hybrid molecules. nih.gov

Synthesis of Novel Organic Molecules with Tunable Properties

The ability to modify the structure of this compound allows for the synthesis of new molecules with properties tailored for specific applications. The propan-2-ol side chain is a key site for modification. Esterification or etherification of the hydroxyl group can alter the molecule's solubility, lipophilicity, and steric profile. These modifications are crucial in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. nih.govresearchgate.net Research into other benzothiazole derivatives has shown that strategic functionalization can lead to potent and selective anticancer agents. nih.govresearchgate.net By applying similar synthetic strategies, this compound can serve as a scaffold to develop new series of compounds where electronic and steric properties are systematically varied to achieve desired biological or material characteristics.

Development of Novel Ligands in Coordination Chemistry

The presence of nitrogen, sulfur, and oxygen atoms makes benzothiazole derivatives excellent candidates for ligands in coordination chemistry. makhillpublications.cobiointerfaceresearch.comuobaghdad.edu.iq These heteroatoms can act as donor sites, allowing the molecule to chelate with various metal ions.

Design of Metal Complexes with this compound as a Ligand

Research on the closely related compound, 1-(1,3-Benzothiazol-2-ylsulfanyl)propan-2-ol, demonstrates the potential of this structural motif to act as a multifunctional ligand. researchgate.net In this analogue, the oxygen from the deprotonated hydroxyl group and the nitrogen atom of the thiazole ring are the primary sites for coordination with metal centers, such as aluminum. researchgate.net It is expected that this compound would behave similarly, acting as a bidentate ligand.

When reacting with aluminum trialkyls (R₃Al), such ligands can form various complexes depending on the stoichiometry and the nature of the alkyl groups. researchgate.net For example, reactions at a 1:1 molar ratio tend to produce dimeric complexes with a central Al₂O₂ ring, while an excess of the aluminum alkyl can lead to more complex structures where additional R₃Al molecules coordinate to the nitrogen atoms. researchgate.net The steric bulk of the alkyl groups on the aluminum also influences the final structure, with bulkier groups favoring monomeric complexes. researchgate.net

Table 1: Examples of Aluminum Complexes Formed with a 1-(1,3-Benzothiazol-2-ylsulfanyl)propan-2-ol Ligand (Data derived from studies on a structurally similar compound)

| Reagents (Ligand:R₃Al Ratio) | Resulting Complex Structure | Key Feature |

| LH : iBu₃Al (1:1) | Dimeric: (iBu₂AlL)₂ | Central Al₂O₂ ring |

| LH : Et₃Al (1:1) | Dimeric: (Et₂AlL)₂ | Central Al₂O₂ ring |

| LH : iBu₃Al (Excess Al) | Dimeric: [(iBu₂Al)(iBu₃Al)L]₂ | Al₂O₂ ring with iBu₃Al coordinated to Nitrogen |

| LH : tBu₃Al (Any ratio) | Monomeric: tBu₂AlL | Intramolecular N→Al coordination |

Source: Adapted from Basiak et al. researchgate.net

Exploration in Homogeneous and Heterogeneous Catalysis

Metal complexes derived from benzothiazole-based ligands have shown significant promise in catalysis. The aluminum complexes formed with 1-(1,3-Benzothiazol-2-ylsulfanyl)propan-2-ol have been identified as active initiators in the ring-opening polymerization of ε-caprolactone, a key reaction for producing biodegradable polyesters. researchgate.net This demonstrates a direct application in homogeneous catalysis. The catalytic activity is dependent on the structure of the complex; for instance, the dimeric complexes were found to be active initiators, while a specific monomeric complex was inactive under the tested conditions. researchgate.net

Table 2: Catalytic Activity in ε-Caprolactone Polymerization (Data derived from studies on a structurally similar compound)

| Initiator Complex | Yield (%) | Polymerization Result |

| [(iBu₂Al)(iBu₃Al)L]₂ | 99.0 | High yield polymerization |

| (Et₂AlL)₂ | 96.5 | High yield polymerization |

| tBu₂AlL | 0 | Inactive as an initiator |

Source: Adapted from Basiak et al. researchgate.net

The potential for heterogeneous catalysis exists by immobilizing these metal complexes on solid supports, which could enhance catalyst stability and reusability.

Integration into Functional Materials Science

The benzothiazole ring is a key component in various functional organic materials, including fluorescent dyes, imaging reagents, and electroluminescent devices. mdpi.com The integration of this compound into larger material frameworks could impart these desirable optical and electronic properties. The hydroxyl group in the side chain provides a convenient anchor point for incorporating the molecule into polymers or onto surfaces. Through polymerization or grafting reactions, materials with tailored fluorescence, conductivity, or metal-sensing capabilities could be developed. The study of related heterocyclic compounds like 1,2,5-thiadiazole (B1195012) 1,1-dioxides in the construction of functional molecular materials further underscores the potential of using such heterocyclic systems as building blocks for advanced materials science applications. mdpi.com

Precursor for Polymeric Materials and Macromolecules

The presence of a reactive hydroxyl (-OH) group in this compound allows it to serve as a monomer or a modifying agent in the synthesis of a variety of polymeric materials. This functional group can participate in several polymerization reactions, such as polycondensation and esterification, to incorporate the benzothiazole moiety into the polymer backbone or as a pendant group. Benzothiazoles have known applications in the polymer and dye industries. researchgate.net The incorporation of the benzothiazole unit is sought after for its ability to impart desirable properties to the resulting macromolecules, including enhanced thermal stability, specific optical characteristics, and improved mechanical strength.

Research into related benzothiazole structures suggests their utility in creating specialized polymers. For instance, benzothiazole units are integral to materials used as vulcanization accelerators in the rubber industry. researchgate.net The synthesis of polymers containing thiazole and triazole groups has been achieved through methods like radical polymerization, indicating a pathway for integrating such heterocyclic systems into macromolecular chains. ucm.es The functionalization of monomers with reactive groups, similar to the hydroxyl group in this compound, is a key strategy for producing advanced polymers with tailored properties.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Co-reactant Example | Resulting Linkage | Potential Polymer Property |

| Polycondensation | Dicarboxylic Acid | Ester | Enhanced thermal stability, optical activity |

| Polyaddition | Diisocyanate | Urethane | Improved mechanical strength, fluorescence |

| Ring-Opening Polymerization | Epoxide | Ether | Increased flexibility, modified refractive index |

Components in Optical Materials (e.g., Dyes, Pigments, Fluorescent Probes)

The benzothiazole core is an established fluorophore, and its derivatives are widely investigated for applications in optical materials. researchgate.net These compounds are known for their strong fluorescence, high quantum yields, and significant Stokes' shifts. researchgate.net The specific electronic properties of the benzothiazole ring system allow for the design of molecules that absorb and emit light at specific wavelengths, making them suitable for use as dyes, pigments, and fluorescent probes. researchgate.net

Derivatives of benzothiazole are frequently used to construct fluorescent probes based on mechanisms such as intramolecular charge transfer (ICT), excited-state intramolecular proton transfer (ESIPT), and aggregation-induced emission (AIE). researchgate.netresearchgate.net These probes can be tailored to detect a variety of analytes by observing changes in their luminescence characteristics. researchgate.net For example, push-pull benzothiazole derivatives have been synthesized and shown to exhibit a significant increase in fluorescence intensity upon binding to certain protein aggregates. acs.orgacs.orgnih.gov The functional groups attached to the benzothiazole core can be modified to tune the optical properties, including the emission wavelength. acs.org This makes this compound a valuable intermediate for creating more complex optical materials, where the hydroxyl group can be used as a handle for further chemical modification.

Application in Chemical Sensors and Detection Systems (Non-Biological Targets)

Building on their fluorescent properties, benzothiazole derivatives are extensively employed in the development of chemical sensors for the detection of non-biological targets, particularly metal ions and environmentally relevant small molecules. researchgate.net These sensors often operate via mechanisms where interaction with the target analyte modulates the fluorescence or colorimetric properties of the benzothiazole compound. nih.gov

For instance, benzothiazole-based chemosensors have been designed for the highly selective and sensitive detection of metal ions such as Zn²⁺, Cu²⁺, and Ni²⁺. nih.govacs.org The sensing mechanism can involve a "turn-on" fluorescence response, where the emission intensity increases upon binding the analyte, or a ratiometric response, which involves changes at two different wavelengths. nih.govacs.org The design of these sensors often incorporates specific binding sites that chelate with the target ion, causing a conformational or electronic change in the fluorophore that triggers the optical signal. acs.org Other benzothiazole-based probes have been developed for detecting anions like cyanide (CN⁻) or neutral molecules like hydrazine (B178648) (N₂H₄) in environmental samples. rsc.orgnih.gov The versatility of the benzothiazole scaffold allows for the creation of robust and sensitive detection systems for a wide array of non-biological targets. rsc.org

Table 2: Examples of Benzothiazole-Based Sensors for Non-Biological Analytes

| Target Analyte | Sensor Type | Detection Principle |

| Metal Ions (Zn²⁺, Cu²⁺, Ni²⁺) | Fluorescent, Colorimetric | Ratiometric and turn-on fluorescence enhancement upon chelation. nih.govacs.org |

| Cyanide (CN⁻) | Fluorogenic | Nucleophilic addition to the sensor molecule disrupts intramolecular charge transfer (ICT), increasing fluorescence. nih.gov |

| Hydrazine (N₂H₄) | Fluorescent | Specific chemical reaction with the probe leads to a distinct change in fluorescence signal. rsc.org |

| Hydrogen Peroxide (H₂O₂) | Fluorescent | An aryl boric acid ester unit on a benzothiazole fluorophore acts as a reactive group for H₂O₂. mdpi.com |

Role in Green Chemistry Methodologies and Sustainable Processes

The synthesis of benzothiazoles has become a key area of focus within green chemistry, aiming to replace traditional synthetic routes that often require harsh conditions, toxic reagents, and metal catalysts. researchgate.netmdpi.com Environmentally benign and efficient methods are continuously being developed, contributing to more sustainable chemical manufacturing. rsc.org

Modern synthetic strategies for the benzothiazole ring system, which forms the core of this compound, emphasize the principles of green chemistry. nih.gov A prominent green method involves the condensation reaction of 2-aminothiophenols with aldehydes or other carbonyl compounds. mdpi.com Researchers have explored various eco-friendly approaches to facilitate this transformation, including:

Use of Green Solvents: Reactions have been successfully carried out in sustainable solvents like water or glycerol (B35011), which are non-toxic, biodegradable, and recyclable. rsc.orgorgchemres.orgnih.gov

Catalyst-Free Conditions: Efficient synthesis of 2-arylbenzothiazoles has been achieved at ambient temperature in glycerol without the need for a catalyst. nih.gov

Novel Catalytic Systems: The use of ionic liquids, which can be recycled, and heterogeneous catalysts that are easily separated and reused, represents a significant advancement. mdpi.com For example, SnP₂O₇ has been used as a reusable heterogeneous catalyst, offering high yields and short reaction times. mdpi.com

Use of CO₂ as a Raw Material: Innovative routes have been developed to synthesize benzothiazoles via the cyclization of 2-aminothiophenols with carbon dioxide (CO₂) as a C1 source, representing a significant step in carbon capture and utilization. mdpi.comnih.gov

These methods reduce waste, avoid hazardous substances, and often operate under milder conditions, aligning with the core tenets of green chemistry. mdpi.combepls.com

The adoption of green synthetic methodologies directly enhances resource efficiency in chemical manufacturing. High-yield reactions that proceed rapidly under mild or solvent-free conditions minimize the consumption of energy and raw materials. mdpi.com For example, microwave-assisted synthesis of benzothiazole derivatives using P₄S₁₀ as a catalyst is both rapid and solvent-free, completing in minutes with high yields. mdpi.com

Utilization in Agrochemical Intermediates (Synthetic Aspects and Chemical Derivatization Only)

The benzothiazole scaffold is a privileged structure in medicinal and agrochemical research due to its wide range of biological activities. researchgate.net Agrochemicals are crucial for ensuring global crop production by protecting against pests and diseases. nih.gov Consequently, this compound serves as a valuable intermediate for the synthesis and chemical derivatization of new potential agrochemicals.

The synthetic utility of this compound lies in the reactivity of its hydroxyl group. This functional group provides a convenient point for chemical modification to generate a library of new derivatives. For example, the hydroxyl group can be converted into esters, ethers, or carbamates, or it can be used in substitution reactions to attach other pharmacologically active moieties. A piperazine (B1678402) propanol (B110389) derivative containing a benzothiazole group was identified as a potent inhibitor of 1,3-beta-D-glucan synthase, a key enzyme in fungi, highlighting the potential of such structures as antifungals. nih.gov

In one synthetic approach, novel β-naphthol derivatives containing a benzothiazolylamino group were synthesized via the Betti reaction to be evaluated as pesticidal agents. nih.gov This demonstrates a strategy where a benzothiazole-containing amine is reacted with other components to build more complex molecules. Similarly, this compound can be derivatized through its alcohol function to explore new chemical space in the search for effective and safe agrochemicals.

Future Research Directions and Unexplored Avenues for 1 1,3 Benzothiazol 2 Yl Propan 2 Ol Chemistry

Novel Synthetic Approaches for Enhanced Atom Economy and Efficiency

Future synthetic research on 1-(1,3-benzothiazol-2-yl)propan-2-ol is expected to prioritize the development of methodologies that align with the principles of green and sustainable chemistry. airo.co.inmdpi.comnih.gov A primary focus will be on improving atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. researchgate.netnih.gov

Key areas of exploration for the synthesis of this compound and its derivatives could include:

One-Pot and Multicomponent Reactions: Designing one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can significantly enhance efficiency by reducing the need for intermediate purification steps, saving time, and minimizing solvent usage. nih.govresearchgate.net For instance, a potential one-pot approach for this compound could involve the in-situ generation of a key intermediate followed by its immediate reaction to form the target molecule.

Catalytic Systems: The exploration of novel and reusable catalysts is a crucial avenue. This includes the use of metal-based catalysts, biocatalysts, and organocatalysts to facilitate the synthesis under milder reaction conditions with higher selectivity. mdpi.comscielo.br For example, the use of solid-supported catalysts could simplify product purification and catalyst recycling, further enhancing the sustainability of the process.

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted organic synthesis are promising techniques that can accelerate reaction rates, improve yields, and often lead to cleaner reactions compared to conventional heating methods. airo.co.inscielo.br Investigating these energy sources for the synthesis of this compound could lead to more efficient and environmentally friendly protocols.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for automated synthesis and scale-up. researchgate.net Developing a continuous flow process for the synthesis of this compound would be a significant step towards its industrial production.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| One-Pot Reactions | Reduced reaction time, less solvent waste, simplified purification | Development of compatible reaction sequences and catalysts. |

| Novel Catalysis | Higher yields, milder conditions, reusability | Design of efficient metal, bio-, or organocatalysts. |

| Microwave/Ultrasound | Accelerated reaction rates, improved energy efficiency | Optimization of reaction parameters and scalability. |

| Flow Chemistry | Enhanced safety, automation, easier scale-up | Reactor design and optimization of flow conditions. |

Advanced In Situ Spectroscopic Studies for Mechanistic Insights

A deeper understanding of the reaction mechanisms governing the formation of this compound is paramount for optimizing existing synthetic routes and designing new ones. Advanced in situ spectroscopic techniques, which allow for the real-time monitoring of reactions, are powerful tools for elucidating reaction pathways, identifying transient intermediates, and understanding reaction kinetics.

Future research in this area should focus on the application of techniques such as:

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can provide real-time information on the concentration changes of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: By acquiring NMR spectra directly from the reacting mixture, it is possible to identify and characterize reaction intermediates, even those that are short-lived, providing detailed structural information.

In Situ Raman Spectroscopy: This technique is particularly useful for studying reactions in aqueous media and can provide complementary information to FTIR spectroscopy.

By employing these advanced spectroscopic methods, researchers can gain a comprehensive understanding of the mechanistic intricacies of the synthesis of this compound, paving the way for more rational and efficient synthetic designs.

Application of Machine Learning and Artificial Intelligence for Property Prediction and Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical research. researchgate.net For this compound, these computational tools can be leveraged to accelerate the discovery of new derivatives with desired properties and to predict their behavior.

Potential applications of ML and AI in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be trained on existing data for benzothiazole (B30560) derivatives to develop QSAR models that can predict the biological activity or other properties of new, unsynthesized analogs of this compound. researchgate.net

De Novo Molecular Design: Generative AI models can be used to design novel molecular structures based on the this compound scaffold that are predicted to have enhanced properties for specific applications, such as improved binding affinity to a biological target.

Prediction of Physicochemical Properties: AI models can be developed to accurately predict key physicochemical properties of derivatives, such as solubility, stability, and toxicity, which is crucial for their development as potential therapeutic agents or functional materials.

Exploration in Emerging Fields of Sustainable Chemical Technology

The unique structural features of this compound, combining the aromatic benzothiazole core with a chiral secondary alcohol moiety, suggest its potential for application in various emerging fields of sustainable chemical technology. mdpi.comresearchgate.netbohrium.com

Future research should explore the utility of this compound and its derivatives in areas such as:

Green Solvents and Catalysts: The potential of this compound as a chiral solvent or as a ligand for asymmetric catalysis could be investigated. Its structural features might enable it to act as a chiral auxiliary in stereoselective transformations.

Biodegradable Materials: Incorporating the benzothiazole moiety into polymer backbones could lead to the development of new biodegradable materials with interesting optical or electronic properties.

Renewable Feedstocks: Research into synthesizing this compound from renewable starting materials would be a significant contribution to sustainable chemistry.

Photocatalysis and Organic Electronics: Benzothiazole derivatives are known to possess interesting photophysical properties. acs.org The potential of this compound and its derivatives as components in organic light-emitting diodes (OLEDs), solar cells, or as photocatalysts for organic transformations warrants investigation.

Addressing Unanswered Fundamental Questions and Overcoming Current Challenges in the Chemistry of this compound